11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C20H21N3O7 and its molecular weight is 415.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound belonging to the class of triazatricyclo compounds. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple functional groups including methoxy and carbonyl functionalities. The presence of these groups enhances its solubility and reactivity, making it a candidate for further chemical exploration .
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, nitrogen-rich heterocyclic compounds have been shown to possess notable cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
In a comparative study of cytotoxic activities of different derivatives containing similar triazole structures, it was found that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells . This suggests that the target compound may also possess similar or enhanced cytotoxic properties.
The mechanism of action for this compound in biological systems may involve interference with cellular proliferation pathways. Compounds structurally related to triazoles have been documented to inhibit key enzymes involved in cancer cell metabolism and proliferation . The methoxy groups are believed to enhance lipophilicity and facilitate better interaction with biological targets.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions using polar aprotic solvents under controlled conditions . The synthetic pathways often require specific reagents to ensure optimal yields.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
-
Cytotoxic Activity Study :
- Objective : Evaluate the cytotoxic effects against MCF-7 and HeLa cell lines.
- Method : MTT assay was used to assess cell viability.
- Results :
Compound IC50 (μM) MCF-7 IC50 (μM) HeLa 3a 87 ± 3.5 77 ± 3.3 3b 86 ± 3.9 71 ± 3.6 3c 92 ± 3.3 67 ± 4.1 3d 73 ± 3 29 ± 2.9 Paclitaxel 5.25-11.03 7.76 - Mechanistic Insights :
Properties
IUPAC Name |
11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-22-17-15(18(24)23(2)20(22)26)13(14-10(21-17)8-30-19(14)25)9-6-11(27-3)16(29-5)12(7-9)28-4/h6-7,13,21H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOAQNQGVJFHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.